2-Butylnaphthalene CAS number and properties
2-Butylnaphthalene CAS number and properties
CAS Number: 1134-62-9
This technical guide provides a summary of the available information on 2-butylnaphthalene, a substituted aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and materials science. It is important to note that while general information on naphthalene derivatives is abundant, specific experimental and safety data for 2-butylnaphthalene is limited in publicly accessible literature. Much of the readily available information pertains to the structurally related but distinct compound, 2-butoxynaphthalene.
Physicochemical Properties
2-Butylnaphthalene is an alkylated derivative of naphthalene. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1134-62-9 |
| Molecular Formula | C₁₄H₁₆ |
| Molecular Weight | 184.28 g/mol |
| Appearance | Not clearly specified; likely a liquid or low-melting solid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
Synthesis and Chemical Reactivity
Potential Synthetic Pathways:
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Friedel-Crafts Alkylation: A common method for attaching alkyl groups to aromatic rings. This would involve the reaction of naphthalene with a butylating agent, such as 1-bromobutane or 1-butanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid.[1] The regioselectivity of this reaction can be influenced by reaction conditions such as the solvent and temperature, with the 1- (alpha) or 2- (beta) position being favored.[1][2] For bulkier alkyl groups, substitution at the 2-position can be favored to minimize steric hindrance.[2]
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Cross-Coupling Reactions: A more modern and often more selective approach would involve a cross-coupling reaction, such as a Suzuki or Kumada coupling. This would typically involve the reaction of a 2-substituted naphthalene, like 2-bromonaphthalene, with a butyl-containing organometallic reagent in the presence of a palladium or nickel catalyst. The synthesis of the precursor, 2-bromonaphthalene, can be achieved from 2-naphthol.[3]
The chemical reactivity of 2-butylnaphthalene is expected to be characteristic of an electron-rich aromatic system. It would likely undergo further electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing butyl group.
Caption: Potential synthetic routes to 2-butylnaphthalene.
Applications in Research and Development
Specific applications of 2-butylnaphthalene in drug development are not well-documented. However, the naphthalene scaffold is a common motif in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[4] Naphthalene derivatives are explored for a wide range of therapeutic areas due to their ability to be functionalized to interact with various biological targets.
In materials science, alkylated naphthalenes are of interest for their potential use as high-performance synthetic fluids, liquid crystals, and organic semiconductors.[5][6] The combination of the rigid naphthalene core and the flexible alkyl chain can impart desirable physicochemical properties.[5] 2-Butylnaphthalene can serve as a model compound or a building block in the synthesis of more complex molecules for these applications.[5]
Toxicology and Safety
Specific toxicological data for 2-butylnaphthalene is not available in comprehensive public databases. For alkylated naphthalenes in general, potential hazards include skin and eye irritation, and toxicity to aquatic life with long-lasting effects.[7]
General toxicological information on naphthalene and some of its methylated derivatives indicates that these compounds are readily absorbed and can cause a range of adverse health effects.[8][9] However, it is crucial to note that toxicity can vary significantly with the nature and position of alkyl substituents.
General Handling Precautions (based on related compounds):
-
Work in a well-ventilated area, preferably a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][12][13]
-
Store in a tightly closed container in a cool, dry place.[14]
In case of exposure, seek immediate medical attention and refer to the general first-aid measures for chemical exposure.[11][14]
Caption: General safety precautions for handling chemical reagents.
Conclusion
2-Butylnaphthalene is a simple alkylated aromatic hydrocarbon with potential applications in organic synthesis and materials science. However, there is a notable lack of specific, publicly available data regarding its detailed synthesis protocols, comprehensive toxicological profile, and concrete applications in drug development. Researchers interested in this compound should proceed with caution, drawing upon general principles for related naphthalene derivatives while recognizing the need for empirical determination of its specific properties and hazards.
References
- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Naphthalene, 2-butyl- | C14H16 | CID 14339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butylnaphthalene | High-Purity Reagent | RUO [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hansonchemicals.com [hansonchemicals.com]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. lookchem.com [lookchem.com]
- 11. 2-BUTOXYNAPHTHALENE - Safety Data Sheet [chemicalbook.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. 2-Butoxynaphthalene (Nerolin Bromelia) | CAS 10484-56-7 | Neroli Fragrance Ingredient [industrochem.com]
